![molecular formula C25H31Cl2N3OS B12618340 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea is a complex organic compound that features a tetrahydronaphthalene core substituted with dichlorophenyl and morpholinylpropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Morpholinylpropyl Group: This can be done through nucleophilic substitution or addition reactions.
Formation of the Thiourea Moiety: This step involves the reaction of an isothiocyanate with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]urea: Similar structure but with a urea moiety instead of thiourea.
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(piperidin-4-yl)propyl]thiourea: Similar structure but with a piperidinylpropyl group instead of morpholinylpropyl.
Uniqueness
The uniqueness of 1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C25H31Cl2N3OS |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C25H31Cl2N3OS/c1-29(25(32)28-11-4-12-30-13-15-31-16-14-30)24-10-8-19(20-5-2-3-6-21(20)24)18-7-9-22(26)23(27)17-18/h2-3,5-7,9,17,19,24H,4,8,10-16H2,1H3,(H,28,32)/t19-,24-/m1/s1 |
InChI 键 |
MCRVSVRNRBHWBE-NTKDMRAZSA-N |
手性 SMILES |
CN([C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=S)NCCCN4CCOCC4 |
规范 SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=S)NCCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B12618258.png)
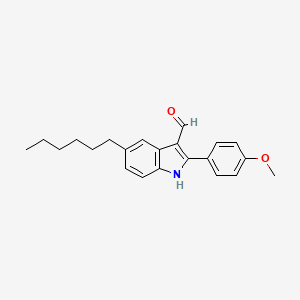
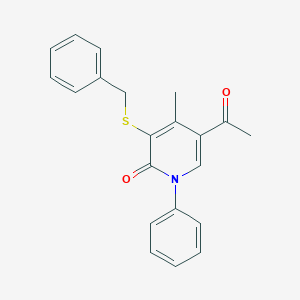
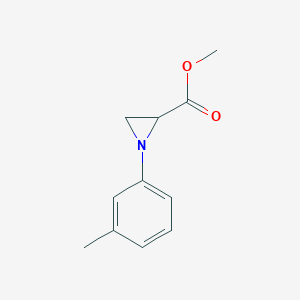

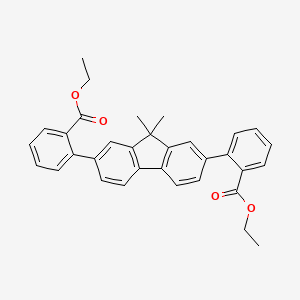
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)


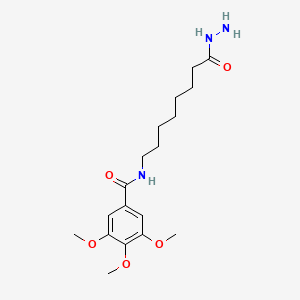

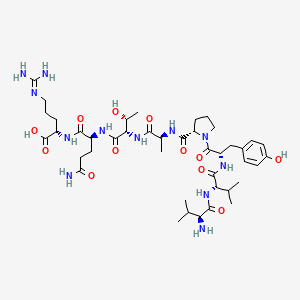
![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
